2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan-2-ylmethylsulfonyl group, and an azetidin-1-yl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the azetidine ring with a furan-2-ylmethylsulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidine ring through a nucleophilic substitution reaction, using a suitable chlorophenyl derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone: Similar structure with a pyrrolidine ring instead of azetidine.
Uniqueness
The unique combination of the chlorophenyl, furan-2-ylmethylsulfonyl, and azetidin-1-yl groups in 2-(2-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-6-2-1-4-12(15)8-16(19)18-9-14(10-18)23(20,21)11-13-5-3-7-22-13/h1-7,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLUNTAQBAITTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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